molecular formula C21H38N8O3S B045418 Adodatad CAS No. 118436-57-0

Adodatad

Cat. No. B045418
M. Wt: 482.6 g/mol
InChI Key: IYEWZPHRHXRMCW-BWZSZYTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adodatad is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound has been found to have unique properties that make it a useful tool in various scientific studies. In

Mechanism Of Action

The mechanism of action of Adodatad is not fully understood, but it is thought to involve the binding of the compound to specific proteins or enzymes. This binding can lead to changes in the structure or function of the protein, which can then be studied using various biochemical and biophysical techniques.

Biochemical And Physiological Effects

Adodatad has been shown to have a range of biochemical and physiological effects. It has been found to be a potent inhibitor of certain enzymes, and it has also been shown to modulate the activity of specific cellular pathways. Additionally, Adodatad has been found to be relatively non-toxic to cells and tissues, making it a useful tool for studying biological systems.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Adodatad in lab experiments is its versatility. It can be used in a variety of different applications, from protein structure determination to cellular imaging studies. Additionally, Adodatad is relatively easy to synthesize and has a long shelf life, making it a convenient tool for researchers.
However, there are also some limitations to using Adodatad in lab experiments. For example, its binding affinity to certain proteins or enzymes may be too weak or too strong, making it difficult to achieve the desired effect. Additionally, Adodatad may not be suitable for all types of experiments, and researchers must carefully consider its properties and limitations before using it in their studies.

Future Directions

There are many potential future directions for research involving Adodatad. One area of interest is the development of new synthetic methods for producing Adodatad and related compounds. Additionally, researchers are interested in exploring the use of Adodatad in new applications, such as drug discovery and development.
Another potential area of research is the investigation of Adodatad's mechanism of action. By understanding how Adodatad interacts with specific proteins or enzymes, researchers may be able to develop new therapies for a range of diseases.
Conclusion:
Adodatad is a versatile and useful tool for scientific research. Its unique properties make it a valuable tool for studying a range of biological systems, from proteins to cellular pathways. While there are some limitations to using Adodatad in lab experiments, its potential applications and future directions make it an exciting area of research for the scientific community.

Synthesis Methods

Adodatad is synthesized through a multistep process that involves the use of various chemical reagents and techniques. The first step involves the reaction of a primary amine with an aldehyde to form an imine intermediate. This intermediate is then reduced using a reducing agent to form the corresponding amine. The final step involves the reaction of the amine with a carboxylic acid to form the desired Adodatad compound.

Scientific Research Applications

Adodatad has a wide range of applications in scientific research. It has been used as a fluorescent probe in biological imaging studies, as well as a tool for studying the structure and function of proteins. Additionally, Adodatad has been used to study the mechanism of action of various enzymes and to investigate the role of specific cellular pathways in disease states.

properties

CAS RN

118436-57-0

Product Name

Adodatad

Molecular Formula

C21H38N8O3S

Molecular Weight

482.6 g/mol

IUPAC Name

(2S,3S,4R,5R)-2-[[1-amino-8-(3-aminopropylamino)octan-3-yl]sulfanylmethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol

InChI

InChI=1S/C21H38N8O3S/c22-7-4-10-25-9-3-1-2-5-14(6-8-23)33-11-15-17(30)18(31)21(32-15)29-13-28-16-19(24)26-12-27-20(16)29/h12-15,17-18,21,25,30-31H,1-11,22-23H2,(H2,24,26,27)/t14?,15-,17-,18-,21-/m1/s1

InChI Key

IYEWZPHRHXRMCW-BWZSZYTASA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSC(CCCCCNCCCN)CCN)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSC(CCCCCNCCCN)CCN)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSC(CCCCCNCCCN)CCN)O)O)N

synonyms

AdoDATAD
S-adenosyl-1,12-diamino-3-thio-9-azadodecane

Origin of Product

United States

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